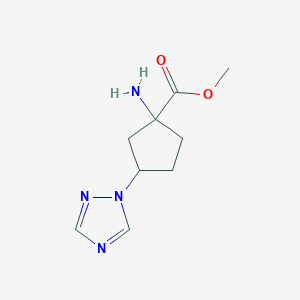

Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate

Description

Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate is a cyclopentane-based compound functionalized with an amino group, an ester moiety, and a 1,2,4-triazole ring. Its structure combines rigidity from the cyclopentane backbone with bioactive heterocyclic and polar substituents.

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 1-amino-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C9H14N4O2/c1-15-8(14)9(10)3-2-7(4-9)13-6-11-5-12-13/h5-7H,2-4,10H2,1H3 |

InChI Key |

FGVBFQMSFBFGGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(C1)N2C=NC=N2)N |

Origin of Product |

United States |

Preparation Methods

Cyclopentane Derivative Functionalization and Triazole Coupling

One prevalent method starts with a suitably functionalized cyclopentane derivative bearing a carboxylic acid or ester group. The 1,2,4-triazole ring is introduced by nucleophilic substitution or coupling reactions, often catalyzed by transition metals such as palladium or copper salts. Typical solvents include dimethyl sulfoxide (DMSO) or ethanol, which facilitate the reaction and solubilize reactants.

- The methylamino group can be introduced via amination reactions on the cyclopentane ring.

- The triazole ring is linked at the 3-position of the cyclopentane ring through nucleophilic substitution or ring-opening mechanisms.

This method requires precise temperature and pH control to prevent side reactions and ensure regioselectivity.

Alkylation of 1H-1,2,4-Triazole with Cyclopentane Derivatives

Another approach involves the alkylation of 1H-1,2,4-triazole with an activated cyclopentane derivative, such as an O-tosyl or halogenated intermediate. This reaction proceeds under basic conditions, often using potassium carbonate as a base and a phase-transfer catalyst like tetrabutylammonium bromide in polar aprotic solvents such as N,N-dimethylformamide (DMF).

- The alkylation favors the N1-position of the triazole ring, yielding the desired regioisomer.

- Subsequent steps include ring-opening or functional group transformations to introduce the amino and ester groups.

This method benefits from high regioselectivity and moderate to good yields.

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Triazole alkylation | 1H-1,2,4-triazole, K2CO3, tetrabutylammonium bromide | DMF | ~120 °C, 12 hours | High regioselectivity for N1 |

| Amination of cyclopentane | Methylamine or methylamino reagents | Ethanol/DMSO | Controlled, mild | Requires pH and temp control |

| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Methanol | Reflux | Converts acid to methyl ester |

| Microwave-assisted ring closure | N-guanidinosuccinimide, amines | Microwave conditions | Minutes to hours | Enhances reaction speed |

Analytical Data Supporting Synthesis

Research has confirmed the structures of intermediates and final products by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^15N) to assign chemical shifts and confirm regioisomers.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Elemental analysis for purity verification.

For example, detailed NMR chemical shifts for triazole-containing amino acid derivatives have been tabulated in literature to distinguish isomers and confirm substitution patterns.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Direct coupling on cyclopentane derivatives | Transition metal-catalyzed coupling, amination | High specificity, well-established | Requires controlled conditions |

| Alkylation of triazole with activated cyclopentane | Base-promoted alkylation, regioselective | Good regioselectivity, moderate yields | High temperature, long reaction time |

| Succinimide intermediate pathway | Microwave-assisted ring closure | Rapid reaction, adaptable to amine types | May require optimization for aromatic amines |

Research Findings and Practical Considerations

- The choice of synthetic route depends on available starting materials and desired scale.

- Microwave irradiation can significantly reduce reaction times in ring closure steps.

- Transition metal catalysis enhances coupling efficiency but requires removal of metal residues.

- Regioselectivity is critical due to multiple possible alkylation sites on the triazole ring.

- Purification often involves chromatographic techniques to separate isomers and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate has been investigated for its potential as an antimicrobial agent. The triazole ring is known for its ability to inhibit the growth of various pathogens. Studies have shown that compounds containing triazole moieties exhibit significant antifungal and antibacterial properties. For instance, derivatives of triazole have been synthesized and tested against strains of Candida and Staphylococcus, demonstrating promising results in inhibiting their growth .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the disruption of cellular signaling pathways that promote tumor growth. In vitro studies have shown that this compound can effectively reduce the viability of cancer cells .

Agricultural Science

Fungicides

The compound's triazole structure is particularly relevant in agricultural applications as a fungicide. Triazoles are widely used in crop protection to control fungal diseases. This compound has been formulated into various agricultural products aimed at protecting crops from fungal infections. Field trials have demonstrated its effectiveness in reducing disease incidence and improving crop yields .

Plant Growth Regulators

Additionally, this compound has been explored as a plant growth regulator. Research suggests that triazole compounds can modulate plant growth by influencing hormone levels and metabolic processes. This application could lead to enhanced growth rates and improved resistance to environmental stresses in crops .

Materials Science

Polymer Synthesis

In materials science, this compound has potential applications in the synthesis of novel polymers. Its functional groups can be utilized to create polymeric materials with specific chemical properties, such as increased thermal stability or enhanced mechanical strength. The incorporation of triazole units into polymer backbones has been shown to improve material performance under various conditions .

Nanomaterials

The compound is also being investigated for its role in the development of nanomaterials. Triazole-based compounds can serve as ligands in the synthesis of nanoparticles with tailored properties for applications in catalysis and drug delivery systems .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Candida and Staphylococcus strains |

| Anticancer Properties | Reduces viability of cancer cells; induces apoptosis | |

| Agricultural Science | Fungicides | Controls fungal diseases; improves crop yields |

| Plant Growth Regulators | Enhances growth rates; increases resistance to environmental stresses | |

| Materials Science | Polymer Synthesis | Creates polymers with improved thermal stability and mechanical strength |

| Nanomaterials | Serves as ligands for nanoparticles in catalysis and drug delivery applications |

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Key Structural Features :

- Cyclopentane core : Enhances stereochemical complexity and may influence binding affinity in biological systems.

- 1,2,4-Triazole ring : A pharmacophore common in fungicides and herbicides (e.g., Epoxiconazole) .

Synthetic routes for related compounds involve Michael additions of 1,2,4-triazole to unsaturated esters, as seen in the synthesis of methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate . This suggests that the target compound could be synthesized via analogous strategies, substituting cyclopentane-derived precursors.

Comparison with Structurally Similar Compounds

β-(1,2,4-Triazol-1-yl)-L-Alanine Derivatives

These derivatives, such as methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate, share the triazole moiety but feature linear amino acid backbones instead of a cyclopentane ring .

Key Differences :

Epoxiconazole (BAS 480 F)

Epoxiconazole, a commercial triazole fungicide, contains a 1,2,4-triazole ring attached to an epoxide and aromatic halides (2-chlorophenyl and 4-fluorophenyl groups) .

Key Differences :

- Functional groups: Epoxiconazole’s aromatic halides and epoxide contribute to its lipophilicity and fungicidal activity, whereas the target compound’s amino and ester groups increase hydrophilicity.

- Applications : Epoxiconazole is a broad-spectrum fungicide, while the target compound’s bioactivity (if any) remains unconfirmed but could differ due to structural dissimilarities.

Methyl 2-(N-(tert-Butoxycarbonyl)Benzamido)-3-(1H-1,2,4-Triazol-1-yl)Butanoate

This compound, synthesized via Michael addition, shares the triazole and ester groups but includes a benzamido-protected amino group and a longer carbon chain .

Key Differences :

- Steric effects : The cyclopentane in the target compound may reduce steric hindrance compared to the bulkier tert-butoxycarbonyl and benzamido groups.

- Synthetic complexity : The target compound’s cyclopentane synthesis might require specialized reagents compared to linear analogs.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity : Triazole-containing compounds generally exhibit antifungal or herbicidal activity, but the target compound’s cyclopentane backbone could modulate its efficacy. For example, Epoxiconazole’s halogenated aromatics enhance membrane penetration, whereas the target compound’s polar groups may limit bioavailability .

- Synthetic Feasibility : The target compound’s synthesis may face challenges in stereochemical control due to the cyclopentane ring, unlike linear analogs prepared via straightforward Michael additions .

- Metabolic Pathways : If the compound acts as a metabolite (like β-(1,2,4-triazol-1-yl)-L-alanine), its cyclopentane structure might resist enzymatic degradation compared to flexible chains .

Biological Activity

Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with an amino group and a triazole moiety. The presence of the triazole ring is significant as it is known to enhance biological activity through various mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives, including this compound. For instance:

- In vitro studies : The compound has been tested against various cancer cell lines. Research indicates that compounds with similar triazole structures exhibit cytotoxic effects by inducing apoptosis and cell cycle arrest in cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis |

| A549 (Lung) | 12.3 | G2/M phase arrest |

| SW480 (Colon) | 10.8 | Caspase activation |

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. This compound may exhibit activity against various pathogens:

- Bacterial strains : Studies suggest that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease processes:

- SENP Inhibition : The compound has shown potential in inhibiting SENP enzymes, which are implicated in various cellular processes including SUMOylation .

Case Studies

A notable case study highlighted the efficacy of triazole derivatives in treating resistant cancer types. In a clinical trial involving patients with advanced solid tumors, a derivative similar to this compound demonstrated significant tumor reduction in a subset of patients resistant to standard therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.